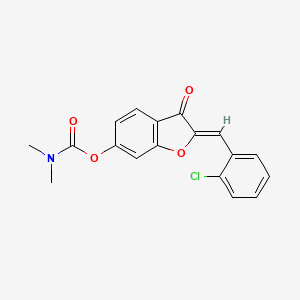

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a compound that belongs to the family of cyclobutane derivatives. These compounds are characterized by a four-membered ring structure and are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The compound is not directly mentioned in the provided papers, but insights can be drawn from similar structures and their analyses.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight leads to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Similarly, the synthesis of 3-Hydroxy-4-methyl-3-cyclobutene-1,2-dione involves [2+2]-cycloadducts and acid-catalyzed hydrolysis . These methods could potentially be adapted for the synthesis of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is often determined using X-ray crystallography. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows a slightly distorted square-planar arrangement of the cyclobutane ring . The molecular structure is crucial for understanding the reactivity and physical properties of the compound. The planarity and substituent effects on the cyclobutane ring can influence the overall stability and chemical behavior of the molecule.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including polymerization. Methyl cyclobutene-1-carboxylate, for example, can be polymerized by anionic addition polymerization to form polymers with 1,2-linked cyclobutane rings in the main chain . The reactivity of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate would likely be influenced by the presence of the hydroxyphenyl group, which could participate in additional chemical transformations or influence the polymerization behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methoxy, or nitro groups can affect the compound's polarity, hydrogen bonding capability, and overall stability. For instance, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, features an intramolecular hydrogen bond . Such interactions are important for the stabilization of the crystal structure and could also be relevant for Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation of Benzolactones

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate and its analogs are used as substrates in palladium-catalyzed reactions to synthesize arylated benzolactones. This process involves carbon-carbon bond cleavage and formation, demonstrating the compound's role in forming complex molecular structures with potential application in medicinal chemistry and organic synthesis Matsuda, Shigeno, & Murakami, 2008.

Electrocyclic Reactions and Torquoselectivity

Studies on the related compound, methyl 3-formylcyclobutene-3-carboxylate, have provided insights into the competition between ester and formyl groups in controlling torquoselectivity during electrocyclic reactions. This research offers valuable knowledge for designing synthetic strategies that exploit torquoselectivity to obtain desired products Niwayama & Houk, 1992.

Crystal Structure of Oxime Derivatives

The structural characterization of oxime derivatives containing cyclobutane rings contributes to our understanding of molecular interactions and conformational properties. These studies are crucial for developing novel compounds with specific chemical and physical properties, which can be applied in various scientific fields, including materials science and pharmaceutical development Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005.

Antiviral Research and Carbocyclic Analogs

Research on carbocyclic analogs of nucleoside antiviral agents has led to the synthesis of compounds with potential antiviral activity. These studies are instrumental in the search for new treatments for viral infections, highlighting the role of cyclobutane derivatives in medicinal chemistry Maruyama, Hanai, & Sato, 1992.

Synthesis and Chemical Transformations

The synthetic versatility of cyclobutane derivatives is showcased through various chemical transformations, such as the preparation of 3,4-dimethyl-2-pyrones from allene carboxylates. These reactions demonstrate the potential of cyclobutane-containing compounds in organic synthesis, offering routes to diverse molecular architectures Jung & Novack, 2005.

Propiedades

IUPAC Name |

methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUHVOZHPLPUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)